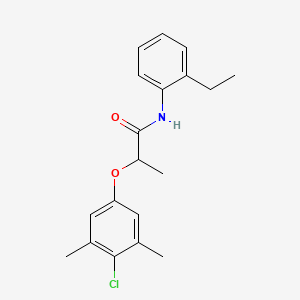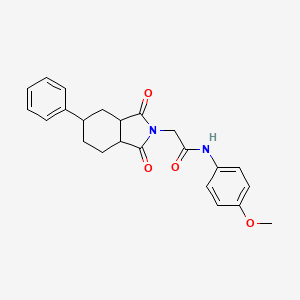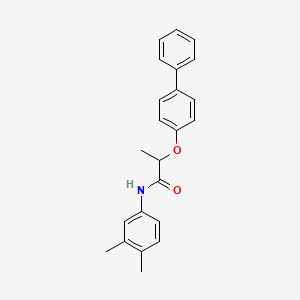
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide, also known as clomazone, is a herbicide used to control weeds in various crops. It was first introduced in the 1980s and has since been widely used in agriculture.
Wissenschaftliche Forschungsanwendungen
Clomazone has been extensively studied for its herbicidal properties, but it has also been the subject of research for its potential use as an antifungal agent and as a treatment for certain diseases. Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has antifungal activity against various plant pathogens, including Fusarium oxysporum and Colletotrichum gloeosporioides. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has been investigated for its potential use in the treatment of Alzheimer's disease and cancer.
Wirkmechanismus
Clomazone works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the death of the target weeds. The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide involves the inhibition of the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.
Biochemical and Physiological Effects
Clomazone has been shown to have some toxic effects on non-target organisms, including humans. It can cause skin irritation and eye damage upon contact. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide has been shown to have some toxic effects on aquatic organisms, including fish and aquatic invertebrates. It can also persist in the environment for extended periods, leading to potential ecological impacts.
Vorteile Und Einschränkungen Für Laborexperimente
Clomazone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined mechanism of action, making it a useful tool for studying carotenoid biosynthesis. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide also has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide. One area of interest is the development of new herbicides based on the structure of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide. Another area of interest is the investigation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide's potential use as an antifungal agent and in the treatment of various diseases. Finally, research into the potential ecological impacts of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide is also an important future direction.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-5-15-8-6-7-9-17(15)21-19(22)14(4)23-16-10-12(2)18(20)13(3)11-16/h6-11,14H,5H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAQXEKXWDNWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)OC2=CC(=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-azepanylcarbonyl)-6-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4169720.png)
![N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4169728.png)
![N,N'-2,6-pyridinediylbis(9-oxobicyclo[3.3.1]nonane-3-carboxamide)](/img/structure/B4169733.png)
![N-(3-acetylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4169738.png)
![N~1~-(4-iodophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4169743.png)
![1-(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)-4-piperidinecarboxamide](/img/structure/B4169750.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B4169759.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4169767.png)
![N-(2-cyclohexylphenyl)-N'-{3-[4-(trifluoromethyl)-1-piperazinyl]propyl}urea](/img/structure/B4169772.png)
![1-[(4-bromophenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B4169786.png)
![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{[(4-ethylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4169789.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4169808.png)